3-{[(Pyridin-2-yl)methyl]amino}benzoic acid
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Overview
Description
3-{[(Pyridin-2-yl)methyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a pyridin-2-ylmethylamino substituent
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of pyridinyl-n-[(triazolyl)phenyl]pyrimidinamine derivatives and pyridinyl-n-[oxadiazolyl)phenyl]pyrimidinamine derivatives . These derivatives have shown activity as antileukemia agents .
Mode of Action
It’s known that the compound can interact with its targets to induce changes that could potentially lead to its observed effects .
Biochemical Pathways
It’s known that similar compounds can affect pathways related to leukemia .
Pharmacokinetics
It’s known that the compound has a predicted boiling point of 5879±600 °C . It’s slightly soluble in DMSO and methanol when heated . These properties could potentially impact its bioavailability.
Result of Action
It’s known that similar compounds have shown activity as antileukemia agents .
Action Environment
It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c . This suggests that certain environmental conditions, such as temperature and exposure to oxygen, could potentially affect the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Pyridin-2-yl)methyl]amino}benzoic acid typically involves the reaction of 2-(aminomethyl)pyridine with 3-bromobenzoic acid under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol, often with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(Pyridin-2-yl)methyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted pyridine derivatives .
Scientific Research Applications
3-{[(Pyridin-2-yl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-{[(4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid: This compound is structurally similar but contains a pyrimidine ring instead of a pyridine ring.
3-(2-Pyridyl)benzoic acid: This compound has a similar structure but lacks the amino substituent on the pyridine ring.
2-(Pyridin-2-ylmethyl)benzoic acid: This compound has the same substituents but in different positions on the benzoic acid core.
Uniqueness
3-{[(Pyridin-2-yl)methyl]amino}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyridine and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
3-(pyridin-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILKTOEBUSZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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